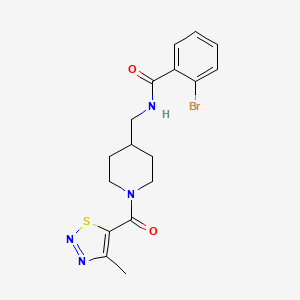

![molecular formula C14H16N4O B2677103 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2176124-91-5](/img/structure/B2677103.png)

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. In

Aplicaciones Científicas De Investigación

Fluorescence Properties

1,3,5-trisubstituted-1H-pyrazoles, which are structurally similar to your compound, have excellent fluorescence properties . They can change color from orange-red to cyan in different solvents when an electron-withdrawing group is attached to acetophenone . This property can be used in various applications such as photoluminescent materials and photorefractive materials .

Metal Ion Detection

Certain 1,3,5-trisubstituted-1H-pyrazoles can act as metal ion fluorescent probes . For example, compound 5i has excellent selectivity for Ag+ detection . This suggests potential applications in chemical analysis and environmental monitoring.

Medicinal Applications

Pyrazoline derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .

Textile Industry

Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry .

High-Tech Applications

In recent years, their applications in high-tech fields have been developed by leaps and bounds . They can be used as laser dyes and fluorescent probes .

Necroptosis Inhibitors

Compounds with a pyrrolo[1,2-b][1,2,4]triazole skeleton, which is similar to your compound, have been reported as potent necroptosis inhibitors . Necroptosis is a type of programmed cell death and inhibitors of this process have potential applications in treating inflammatory diseases, neurodegenerative diseases, and cancers .

Ligands for Generating Metallic Complexes

Pyrrolo[1,2-b][1,2,4]triazole derivatives can be used as ligands for generating metallic complexes . These complexes can have various applications in catalysis, materials science, and medicinal chemistry .

Synthesis of Other Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds . For example, 1,3,5-trisubstituted-1H-pyrazoles can be synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine .

Propiedades

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9-13(10(2)17(3)16-9)14(19)18-7-11-5-4-6-15-12(11)8-18/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZUOFJVRWJYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)

![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)

![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)